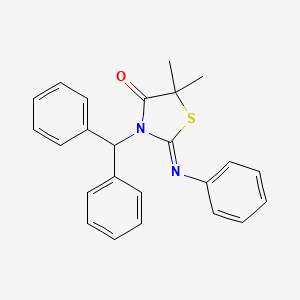
(2Z)-3-(Diphenylmethyl)-5,5-dimethyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(Diphenylmethyl)-5,5-dimethyl-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(Diphenylmethyl)-5,5-dimethyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the reaction of diphenylmethane, dimethylamine, and phenyl isothiocyanate under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Continuous flow reactors and automated systems may be used to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(Diphenylmethyl)-5,5-dimethyl-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(Diphenylmethyl)-5,5-dimethyl-2-(phenylimino)-1,3-thiazolidin-4-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, thiazolidinones have been investigated for their antimicrobial, antifungal, and antiviral properties. This compound may exhibit similar activities and could be explored for its potential as a therapeutic agent.
Medicine
In medicine, compounds of this class are studied for their potential use in treating various diseases, including cancer, diabetes, and inflammatory conditions. The compound’s ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(Diphenylmethyl)-5,5-dimethyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(Diphenylmethyl)-5,5-dimethyl-2-(phenylimino)-1,3-thiazolidin-4-one: Unique due to its specific substituents and structure.
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broader class with diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other thiazolidinones and thiazolidinediones.
Properties
CAS No. |
61377-75-1 |
|---|---|
Molecular Formula |
C24H22N2OS |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-benzhydryl-5,5-dimethyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N2OS/c1-24(2)22(27)26(23(28-24)25-20-16-10-5-11-17-20)21(18-12-6-3-7-13-18)19-14-8-4-9-15-19/h3-17,21H,1-2H3 |
InChI Key |
RFKSEHVIMPGQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=NC2=CC=CC=C2)S1)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14591078.png)
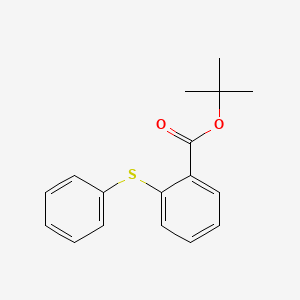
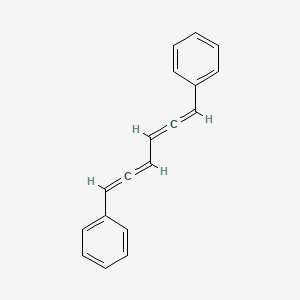
![1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14591108.png)

![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)
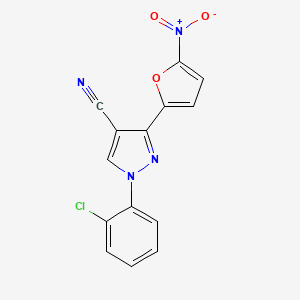
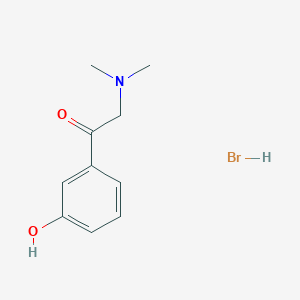
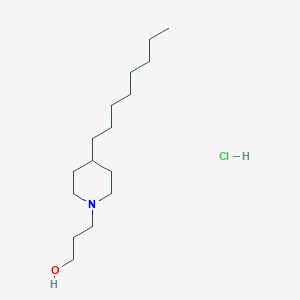
![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
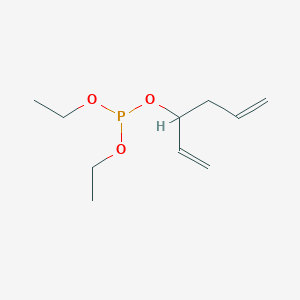
![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)
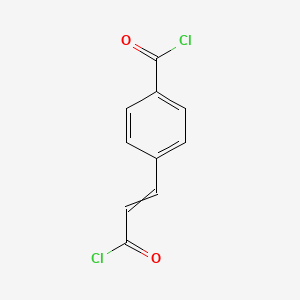
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)
